
3-phenylpropylboronic Acid
概要
説明
3-Phenylpropylboronic Acid is a chemical compound with the molecular formula C9H13BO2 and a molecular weight of 164.01 . It is used in the preparation of (Hetero)aryl-p-quinone derivatives that are used to treat mitochondrial diseases .
Synthesis Analysis
An efficient way to prepare benzyl 3-phenylpropiolates involves a copper-catalyzed coupling between corresponding benzyl halides and alkynoic acids under ligand-free conditions . This methodology is also suitable for aromatic and cinnamic acids .Molecular Structure Analysis
The molecular structure of 3-Phenylpropylboronic Acid was optimized for eight possible conformations using the DFT/B3LYP method with the 6-311++G (d, p) basis set . The C3 conformation was found to be more stable than other conformations .Chemical Reactions Analysis
Phenylboronic acids, including 3-Phenylpropylboronic Acid, are used as synthetic intermediates in organic synthesis . They are particularly important in the Suzuki-Miyaura reaction, which is crucial for the synthesis of many inhibitors of serine proteases .Physical And Chemical Properties Analysis
3-Phenylpropylboronic Acid has a predicted boiling point of 321.4±35.0 °C and a predicted density of 1.053±0.06 g/cm3 . It is recommended to be stored at temperatures between 2-8°C .科学的研究の応用
Sensing Applications
3-phenylpropylboronic Acid: is widely used in sensing applications due to its ability to interact with diols and strong Lewis bases like fluoride or cyanide anions . This interaction is crucial for the development of both homogeneous assays and heterogeneous detection systems. The compound’s sensitivity to diols makes it an excellent candidate for creating synthetic receptors for low molecular weight compounds, which can be further developed into novel detection methodologies.
Biological Labelling and Protein Manipulation
The boronic acid moiety of 3-phenylpropylboronic Acid allows for its use in biological labelling and protein manipulation . This is particularly useful in cell labelling and the study of protein interactions, providing insights into cellular processes and pathways.
Therapeutic Development
Boronic acids, including 3-phenylpropylboronic Acid , have been employed in the development of therapeutics . Their interaction with various biological molecules enables the creation of potential treatments for diseases, with applications ranging from drug delivery systems to the controlled release of insulin.
Dental Therapeutics
In the field of dental medicine, 3-phenylpropylboronic Acid derivatives have been used to create reactive oxygen species (ROS)-responsive drug delivery systems . These systems can effectively target periodontal diseases by releasing therapeutic agents in response to the oxidative stress environment present in periodontitis.
Treatment of Mitochondrial Diseases
Derivatives of 3-phenylpropylboronic Acid have been synthesized for the treatment of mitochondrial diseases . These compounds interact with specific pathways to alleviate symptoms and improve mitochondrial function.
Drug Delivery Systems
The unique chemistry of 3-phenylpropylboronic Acid allows for its incorporation into drug delivery systems . These systems can be designed to respond to specific biological triggers, such as the presence of sialic acid, to release drugs in a controlled manner.
Separation Technologies
3-phenylpropylboronic Acid: is utilized in separation technologies due to its ability to form complexes with diols . This property is exploited in techniques like electrophoresis for the separation of glycated molecules, enhancing the analytical capabilities in biochemical research.
Biomaterial Exploration
The compound’s boronic acid group is instrumental in the exploration of new biomaterials . It can be used to modify materials at the molecular level, leading to advancements in biomedical science and the creation of functional molecules for various applications.
作用機序
Target of Action
3-Phenylpropylboronic Acid, also known as (3-Phenylpropyl)boronic acid, is a compound that has been found to interact with several targets. It’s worth noting that phenylboronic acids, a related class of compounds, are known to inhibit serine protease and kinase enzymes, which play a role in the growth, progression, and metastasis of tumor cells .
Mode of Action
They have open shell Lewis bases that allow the conversion of sp2 trigonal hybridization to tetrahedral sp3 form . This property could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
It has been suggested that 3-phenylpropylboronic acid preparations are (hetero)aryl-p-quinone derivatives that are used to treat mitochondrial diseases . This suggests that the compound may have an impact on mitochondrial function and related biochemical pathways.
Pharmacokinetics
It’s important to note that the compound’s bioavailability could be influenced by its chemical properties, such as its boiling point and density .
Result of Action
It has been suggested that the compound may have beneficial effects on muscle mass increase and myotubes hypertrophy .
Action Environment
It’s worth noting that the compound’s storage temperature is recommended to be 2-8°c , suggesting that temperature could potentially influence its stability and efficacy.
Safety and Hazards
将来の方向性
While specific future directions for 3-Phenylpropylboronic Acid were not found in the retrieved papers, boronic acids in general are increasingly utilized in diverse areas of research . This includes their use in biological labelling, protein manipulation and modification, separation technologies, and the development of therapeutics .
特性
IUPAC Name |
3-phenylpropylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,11-12H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHNKJXEZXIYPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCC1=CC=CC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391345 | |
| Record name | 3-phenylpropylboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenylpropylboronic Acid | |
CAS RN |
36329-85-8 | |
| Record name | 3-phenylpropylboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




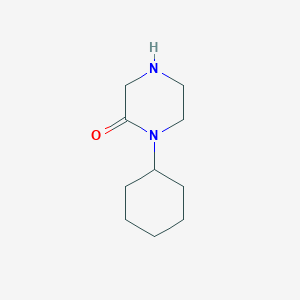
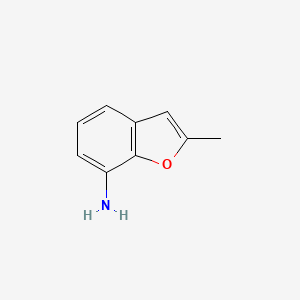

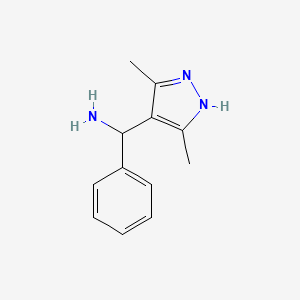
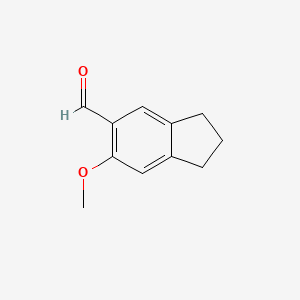
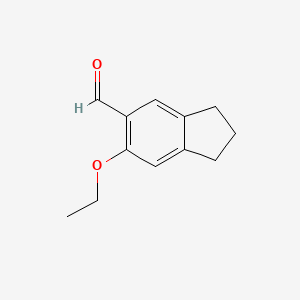
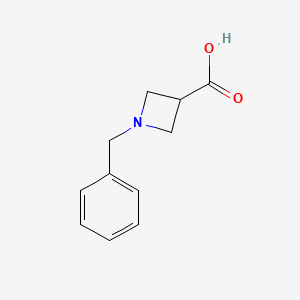
![[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1364257.png)
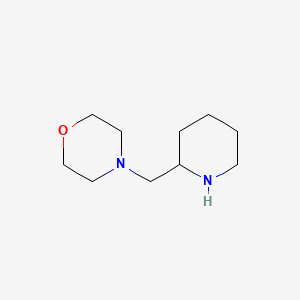
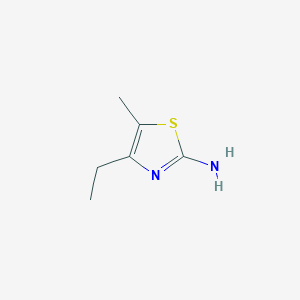
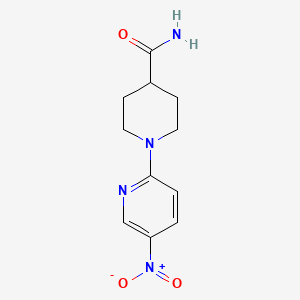
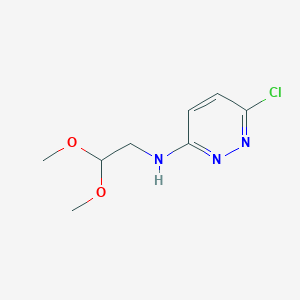
![6-chloro-N-[2-(cyclohexen-1-yl)ethyl]pyridazin-3-amine](/img/structure/B1364263.png)